4-甲磺酰基-2-(2-苯乙烯磺酰胺基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

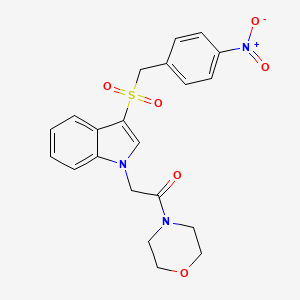

“4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid” is a chemical compound with the CAS Number: 1025448-55-8 . It has a molecular weight of 347.41 . The IUPAC name for this compound is 4-(methylsulfonyl)-2-({[(E)-2-phenylethenyl]sulfonyl}amino)butanoic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid” is 1S/C13H17NO6S2/c1-21(17,18)9-8-12(13(15)16)14-22(19,20)10-7-11-5-3-2-4-6-11/h2-7,10,12,14H,8-9H2,1H3,(H,15,16)/b10-7+ . This code provides a unique representation of the molecular structure of the compound.Chemical Reactions Analysis

Specific information about the chemical reactions involving “4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid” was not found in the web search results. For a detailed analysis of chemical reactions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis

“4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid” is a powder that is stored at room temperature . The compound has a molecular weight of 347.41 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results .科学研究应用

亚磺酸及其稳定性

- 亚磺酸稳定性:一项关于亚磺酸(与甲磺酰化合物相关)的研究发现,这些酸在气相中相对稳定。甲磺亚酸(由甲硫代甲酸甲酯等化合物生成)表现出稳定性,在高温下生成硫代甲醛和水(Lacombe 等人,1996 年)。

涉及甲磺酸盐的生化反应

- 甲磺酰氟和乙酰胆碱酯酶:甲磺酰氟(与甲磺酰衍生物相关的化合物)以其与乙酰胆碱酯酶反应生成甲磺酰酶衍生物而闻名。这表明甲磺酰基化合物在生化应用中的潜力(Kitz & Wilson,1963 年)。

微生物代谢

- 甲磺酸在微生物代谢中的作用:对甲磺酸(与所讨论的化学物质密切相关)的研究揭示了其在硫的生物地球化学循环中的作用。各种需氧菌利用甲磺酸盐作为硫源,突出了其生物学相关性(Kelly & Murrell,1999 年)。

合成和结构研究

- 尼美舒利衍生物合成:一项研究合成了尼美舒利的衍生物,包括具有甲磺酰胺基团的化合物,展示了甲磺酰衍生物在合成结构复杂分子的效用(Dey 等人,2016 年)。

- 由 4-PSBA 合成吲哚并啶:探索了 4-(苯磺酰基)丁酸 (4-PSBA)(与 4-甲磺酰基-2-(2-苯乙烯磺酰胺基)丁酸在结构上相似)在吲哚并啶合成中的应用,突出了此类化合物在复杂有机合成中的潜力(Kiddle 等人,1995 年)。

化学反应和性质

- 甲磺酸酯的水解:一项研究调查了各种甲磺酸酯的水解,证明了甲磺酰衍生物在不同 pH 条件下的化学行为(Chan 等人,2008 年)。

- 甲磺酸在开环反应中的作用:甲磺酸已被证明在 O-苄叉醛缩醛的还原开环中是有效的,表明其在促进特定化学反应中的作用(Zinin 等人,2007 年)。

高级氧化工艺

- 甲磺亚酸的氧化:一项研究考察了甲磺亚酸的氧化反应,包括甲磺酸和其他产物的形成,展示了甲磺酰化合物的化学转化(Flyunt 等人,2001 年)。

液晶性质

- L-蛋氨酸酯的甲磺酸盐:对 L-蛋氨酸酯的甲磺酸盐的研究揭示了它们的液晶性质,表明在材料科学中的潜在应用(Venkatesh 等人,2019 年)。

作用机制

The mechanism of action for “4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid” was not found in the web search results. The mechanism of action typically refers to how a compound interacts with biological systems, which can be highly specific to the compound and its intended application .

安全和危害

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "4-Methanesulfonyl-2-(2-phenylethenesulfonamido)butanoic acid" . The MSDS will provide comprehensive information about the potential hazards of the compound, as well as safety precautions for handling and storage .

未来方向

属性

IUPAC Name |

4-methylsulfonyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S2/c1-21(17,18)9-8-12(13(15)16)14-22(19,20)10-7-11-5-3-2-4-6-11/h2-7,10,12,14H,8-9H2,1H3,(H,15,16)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXRSXFLYAYPGY-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)

![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)

![N-[(2-Bromophenyl)-phenylmethyl]-6-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2437331.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2437336.png)

![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)

![Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2437342.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2437343.png)

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)